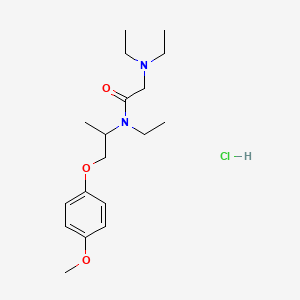
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves several steps. One common method includes the reaction of p-methoxyphenol with 2-chloro-N,N-diethylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl iodide to produce the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and producing stimulant effects .
Comparaison Avec Des Composés Similaires
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride can be compared with other similar compounds such as:
Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a different chemical structure and mechanism of action.
Propriétés
Numéro CAS |
97702-95-9 |
|---|---|
Formule moléculaire |
C18H31ClN2O3 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-ethyl-N-[1-(4-methoxyphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-6-19(7-2)13-18(21)20(8-3)15(4)14-23-17-11-9-16(22-5)10-12-17;/h9-12,15H,6-8,13-14H2,1-5H3;1H |
Clé InChI |
USDAUJIZNBVDQF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


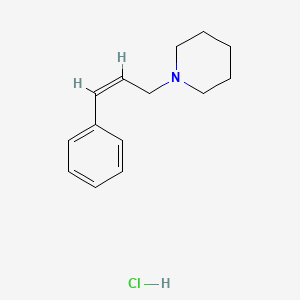

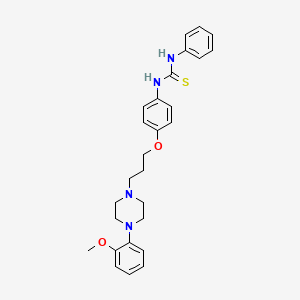
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
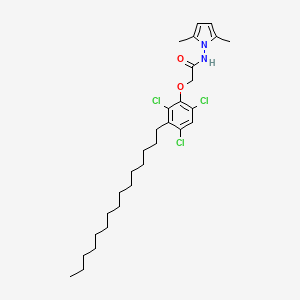
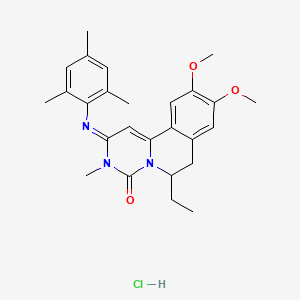




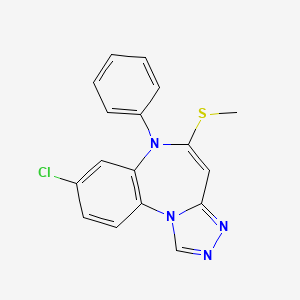
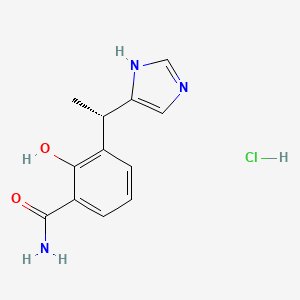
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
